(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide
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Overview
Description
(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentane ring, a chloroacetyl group, and an ethylbutylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the chloroacetyl group: This step involves the reaction of the cyclopentane derivative with chloroacetyl chloride under controlled conditions.
Attachment of the ethylbutylamino group: This is typically done through nucleophilic substitution reactions, where the amine group reacts with the chloroacetyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroacetyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- Methyl carbamate
Uniqueness
(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentane ring with chloroacetyl and ethylbutylamino groups sets it apart from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
(1S,3R)-3-[(2-chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O2/c1-3-10(4-2)9-17(13(18)8-15)12-6-5-11(7-12)14(16)19/h10-12H,3-9H2,1-2H3,(H2,16,19)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUVIJSPVCKHHR-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN(C1CCC(C1)C(=O)N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)CN([C@@H]1CC[C@@H](C1)C(=O)N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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